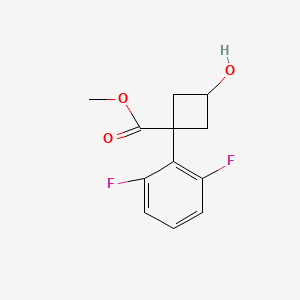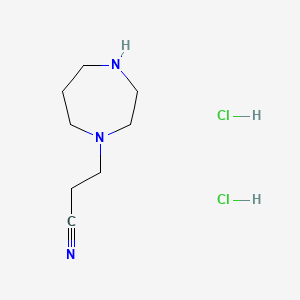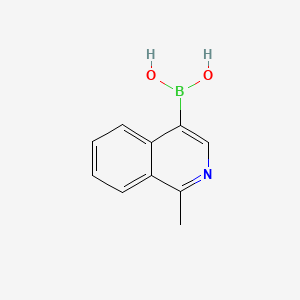
2-(Methoxymethyl)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)butanoic acid is an organic compound with the molecular formula C6H12O3. It is a branched-chain alkyl carboxylic acid, which means it contains a carboxyl group (-COOH) attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Methoxymethyl)butanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-chlorobutane reacts with carbon dioxide to form the desired product . Another method includes the use of sodium methoxide and 2,6-dichlorotoluene in a reaction that involves heating and subsequent addition of dry ice .
Industrial Production Methods
Industrial production of 2-(Methoxymethyl)butanoic acid typically involves large-scale Grignard reactions due to their efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)butanoic acid has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and interact with enzymes and receptors in biological systems. The methoxy group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutanoic acid: Similar in structure but lacks the methoxy group.
2-Methoxybutanoic acid: Similar but with a different position of the methoxy group.
4-(Methoxymethyl)butanoic acid: Similar but with the methoxy group on a different carbon atom.
Uniqueness
2-(Methoxymethyl)butanoic acid is unique due to the specific position of the methoxy group, which influences its chemical reactivity and interactions. This unique structure makes it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-(methoxymethyl)butanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-5(4-9-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Clave InChI |
WFZMSGKKLBCPRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


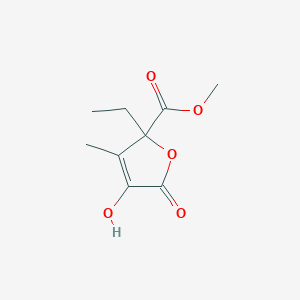
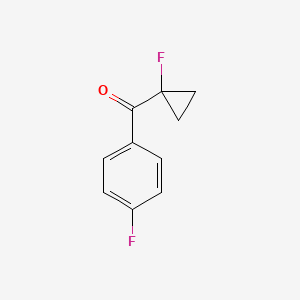
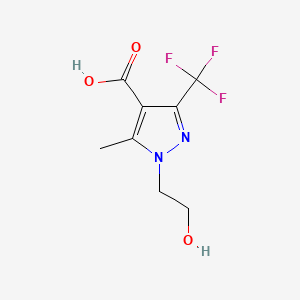
![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)

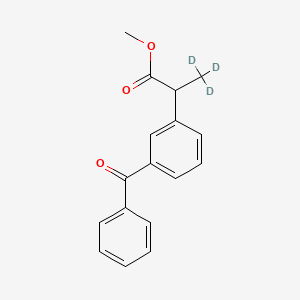
![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)
